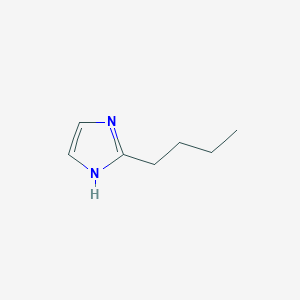

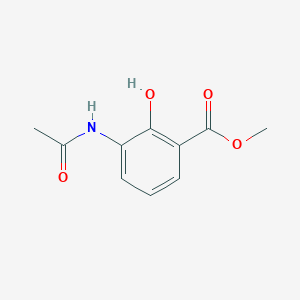

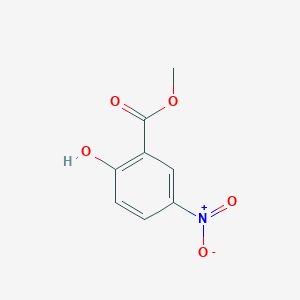

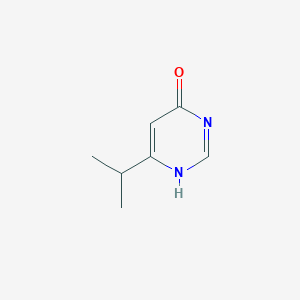

6-Isopropylpyrimidin-4-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"6-Isopropylpyrimidin-4-ol" is a compound of interest in the field of organic chemistry due to its structural uniqueness and potential in various applications. Its synthesis, molecular structure, and properties have been explored to understand its behavior and utility in chemical reactions.

Synthesis Analysis

The synthesis of related pyrimidin-4-ol derivatives involves various strategies, including the Biginelli reaction for the construction of dihydropyrimidines with remarkable pharmacological interest, and reactions of 3-aminopropenamides leading to pyrimidin-4(3H)-ones via Vilsmeier reagents indicating a sequence involving halogenation, formylation, and intramolecular nucleophilic cyclization (Z. Hang et al., 2016), (Rui Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-isopropyl-6-methylpyrimidin-4(3H)-one, closely related to "6-Isopropylpyrimidin-4-ol," indicates enol-to-keto tautomerism, with the pyrimidin-4(3H)-one group being essentially planar. This characteristic is crucial for understanding the compound's reactivity and interaction patterns (M. Hemamalini & H. Fun, 2010).

Chemical Reactions and Properties

The compound's reactivity, particularly in forming dimers through intermolecular hydrogen bonds, has been observed in similar pyrimidin-4-ol derivatives, showcasing its potential in creating ordered structures and participating in supramolecular assemblies (M. Hemamalini & H. Fun, 2010).

Physical Properties Analysis

Physical properties such as crystallization behavior and the planarity of the pyrimidin-4(3H)-one group contribute to the understanding of "6-Isopropylpyrimidin-4-ol's" behavior in solid-state forms and its potential applications in material science (M. Hemamalini & H. Fun, 2010).

Chemical Properties Analysis

The chemical properties, such as tautomerism and the ability to form hydrogen-bonded dimers, suggest "6-Isopropylpyrimidin-4-ol's" involvement in various chemical reactions, offering insights into its reactivity and applications in synthesis and pharmaceuticals (M. Hemamalini & H. Fun, 2010).

科学研究应用

Photolyase: Dynamics and Mechanisms of Repair of Sun‐Induced DNA Damage

Photolyase, a crucial enzyme for the repair of sun-induced DNA damage, utilizes 6-Isopropylpyrimidin-4-ol as a cofactor in its catalytic action. This enzyme addresses the repair of cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6‐4) pyrimidone photoproducts (6‐4PPs), which are critical in preventing mutations and skin cancers caused by UV radiation. The repair mechanism involves several electron transfer reactions facilitated by 6-Isopropylpyrimidin-4-ol, showcasing its importance in the photolyase activity essential for DNA repair and cellular health (Zhang, Wang, & Zhong, 2017).

Olfactomedin-4 in Digestive Diseases: A Mini-Review

Although not directly related to 6-Isopropylpyrimidin-4-ol, research on olfactomedin-4 highlights the broad scope of pyrimidine derivatives in biomedical research, particularly in understanding and treating digestive diseases. Pyrimidines play a role in various cellular processes and pathological conditions, hinting at the potential utility of 6-Isopropylpyrimidin-4-ol in related areas (Wang, Chen, Zhang, & Xu, 2018).

Pyrrolobenzimidazoles in Cancer Treatment

The study of pyrrolobenzimidazoles, which share a structural motif with 6-Isopropylpyrimidin-4-ol, underlines the importance of pyrimidine derivatives in developing antitumor agents. These compounds' mechanisms of action include DNA intercalation and inhibition of topoisomerase II, demonstrating the potential cancer therapeutic value of pyrimidine-based molecules (Skibo, 1998).

Review of Pesticide Urinary Biomarker Measurements

Research on the metabolic products of pesticides, including 2-isopropyl-6-methyl-4-pyrimidinol, a close relative of 6-Isopropylpyrimidin-4-ol, reveals the significance of pyrimidine derivatives in environmental health studies. Understanding the metabolic pathways and the effects of these compounds can aid in assessing exposure and risks associated with pesticide use (Egeghy et al., 2011).

Importance of Hybrid Catalysts toward the Synthesis of Pyrimidine Derivatives

The synthesis of pyranopyrimidine derivatives, using 6-Isopropylpyrimidin-4-ol as a key intermediate, highlights its role in the production of compounds with broad medicinal and pharmaceutical applications. The use of hybrid catalysts in synthesizing these derivatives points to the versatility and importance of 6-Isopropylpyrimidin-4-ol in facilitating reactions leading to new bioactive molecules (Parmar, Vala, & Patel, 2023).

属性

IUPAC Name |

4-propan-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)6-3-7(10)9-4-8-6/h3-5H,1-2H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWRDDRXQOKOLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562881 |

Source

|

| Record name | 6-(Propan-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isopropylpyrimidin-4-ol | |

CAS RN |

124703-81-7 |

Source

|

| Record name | 6-(Propan-2-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。